molecular formula C15H13BrOS B3314372 4-Bromo-4'-(ethylthio)benzophenone CAS No. 951885-47-5

4-Bromo-4'-(ethylthio)benzophenone

Cat. No.: B3314372
CAS No.: 951885-47-5
M. Wt: 321.2 g/mol
InChI Key: UCYOGWYAPVNCIV-UHFFFAOYSA-N
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Description

4-Bromo-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS. It is characterized by the presence of a bromine atom and an ethylthio group attached to a benzophenone core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-(ethylthio)benzophenone typically involves the bromination of 4-ethylthiobenzophenone. The reaction is carried out using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature of around 90°C and using a molar ratio of substrate to brominating agent of approximately 1:1.1 .

Industrial Production Methods

Industrial production of 4-Bromo-4’-(ethylthio)benzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient brominating agents and solvents is crucial for the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

4-Bromo-4’-(ethylthio)benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets. The bromine atom and ethylthio group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ethylthio group can participate in oxidation and reduction reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-(methylthio)benzophenone: Similar structure but with a methylthio group instead of an ethylthio group.

    4-Chloro-4’-(ethylthio)benzophenone: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Bromo-4’-(ethylsulfonyl)benzophenone: Similar structure but with an ethylsulfonyl group instead of an ethylthio group.

Uniqueness

4-Bromo-4’-(ethylthio)benzophenone is unique due to the presence of both a bromine atom and an ethylthio group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

(4-bromophenyl)-(4-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYOGWYAPVNCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250715
Record name (4-Bromophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-47-5
Record name (4-Bromophenyl)[4-(ethylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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